molecular formula C16H11FN2O2S B2477936 6-fluoro-4-(m-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide CAS No. 1207025-73-7

6-fluoro-4-(m-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide

Cat. No. B2477936
CAS RN: 1207025-73-7
M. Wt: 314.33
InChI Key: VYPYWHCJDLMHMT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bicyclic benzo[b][1,4]thiazine ring system. The electronegative fluorine atom and the nitrile group would create regions of high electron density, while the tolyl group would likely contribute to the overall hydrophobicity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitrile group, the fluorine atom, and the sulfur and nitrogen atoms in the thiazine ring. The nitrile group could undergo addition reactions, the fluorine atom could be displaced in nucleophilic aromatic substitution reactions, and the thiazine ring could participate in ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the fluorine atom and the nitrile group could increase its polarity, while the tolyl group would likely contribute to its hydrophobicity .

Scientific Research Applications

Green Synthesis Approaches

A study highlights a highly efficient green synthesis method for producing benzo[b][1,4]thiazine derivatives using a one-pot approach under solvent-free conditions. This method employs microwave irradiation and utilizes Iron(III) fluoride as a catalyst, offering advantages such as short reaction times, wide functional group tolerance, and easy product isolation, which underscores the environmental friendliness of this synthetic route (Balwe, Shinde, & Jeong, 2016).

Antimicrobial Applications

Research on the synthesis of fluorobenzamides containing thiazole and thiazolidine has led to promising antimicrobial analogs. These synthesized compounds showed significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria as well as fungi, highlighting their potential as antimicrobial agents. The presence of a fluorine atom at the 4th position of the benzoyl group in these compounds was found to be crucial for enhancing their antimicrobial effectiveness (Desai, Rajpara, & Joshi, 2013).

Novel Fluorinating Agents

The development of novel enantioselective fluorinating agents based on the 1,2,4-benzothiazine structure has been reported, with these agents facilitating the synthesis of optically active quaternary alpha-fluoro carbonyl compounds. This research not only contributes to the field of organic synthesis by providing a method for producing enantioselectively fluorinated molecules but also highlights the structural uniqueness of these fluorinating agents, which could have implications for designing new chemical reactions (Shibata, Liu, & Takéuchi, 2000).

Synthesis of Fused Heterocyclic Compounds

Another study focused on the synthesis of novel fused heterocyclic compounds derived from tetrahydropyrimidine derivatives, which involved the creation of various thiazolopyrimidines, tetrazolopyrimidine, and other related compounds. These synthesized compounds were evaluated for their antioxidant activities, indicating the broad applicability of the 1,4-benzothiazine structure in synthesizing biologically active molecules (Salem, Farhat, Errayes, & Madkour, 2015).

Future Directions

The study of thiazine derivatives is an active area of research due to their diverse biological activities . Future research could explore the biological activity of this compound and its potential uses in medicine or other fields.

properties

IUPAC Name

6-fluoro-4-(3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O2S/c1-11-3-2-4-13(7-11)19-10-14(9-18)22(20,21)16-6-5-12(17)8-15(16)19/h2-8,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPYWHCJDLMHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-4-(m-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide

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